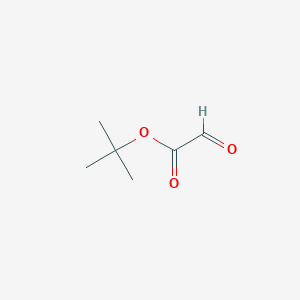![molecular formula C9H11ClN2 B3057123 [Chloro(phenylimino)methyl]dimethylamine CAS No. 7684-30-2](/img/structure/B3057123.png)
[Chloro(phenylimino)methyl]dimethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amines like CPMD can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
Amines like CPMD are organic compounds where one or more of the hydrogen atoms in an ammonia molecule have been replaced by a hydrocarbon group . In the case of CPMD, the hydrocarbon group is phenyl, which is directly attached to the nitrogen atom . This structure allows the lone pair on the nitrogen atom to interact with the delocalized electrons in the benzene ring .
Chemical Reactions Analysis
Amines like CPMD can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, where one of the substituents in an aromatic ring is replaced by a nucleophile . The exact reactions that CPMD undergoes would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
Amines like CPMD have specific physical and chemical properties. For instance, they have distinct boiling points, which can be compared with those of similar compounds . They are also slightly soluble in water . The exact physical and chemical properties of CPMD would depend on its specific structure and composition.
Applications De Recherche Scientifique
Wastewater Treatment : Chloro(phenylimino)methyl]dimethylamine derivatives are used in liquid chromatographic methods for the determination of methyl and dimethylamine in wastewater. This application is significant in monitoring and controlling the performance of purification plants (Lehotay et al., 1992).
Synthetic Chemistry : These compounds are also involved in the synthesis of heteroarylindoles, which are valuable in the creation of complex organic molecules. This synthesis process involves reactions with alkyl 3-dimethylamino-2-(indol-3-yl)propenoate (Jakše et al., 2004).
Chemical Reactions Study : The kinetics of the amination of chloro(η3-methyl-2-butenyl)(triphenylphosphine)palladium complexes with dimethylamine have been studied, providing insights into reaction mechanisms in organometallic chemistry (Vitagliano & Åkermark, 1988).
Halogenation of Alcohols : Chloro(phenylthio-methylene)dimethylammonium chloride, a related compound, is an efficient reagent for the selective halogenation of primary alcohols. This application is crucial in organic synthesis, especially in the preparation of alkyl chlorides and bromides (Gomez et al., 2000).
Structural Chemistry : Research on the structural characterization and aqueous chemistry of ortho-palladated oximes, prepared from aryl oximes and cyclopalladated complexes of N,N-dimethylbenzylamine, contributes to our understanding of complex chemical structures (Ryabov et al., 1992).
Microwave Spectroscopy : Studies involving the microwave spectrum of dimethylamine have helped in determining structural parameters and understanding the conformation of methyl groups in these molecules (Wollrab & Laurie, 1968).
Pharmaceutical Chemistry : The compound has applications in peptide coupling, notably in the coupling between amino acids and the carboxylic acid of functionalized chlorido-gold(I)-phosphane, which is significant in the development of pharmaceutical compounds (Kriechbaum et al., 2014).
Groundwater Analysis : It is used in a method for determining dimethylamine in groundwater, which is crucial for environmental monitoring and pollution control (Lopez et al., 1996).
Mécanisme D'action
The mechanism of action of amines like CPMD involves the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . This interaction increases the electron density around the ring, making it more reactive than in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .
Safety and Hazards
The safety data sheet for dimethylamine, a related compound, indicates that it is extremely flammable and can cause skin irritation, serious eye damage, and may be toxic if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . Similar precautions would likely apply to CPMD, although the exact hazards would depend on its specific structure and composition.
Orientations Futures
CPMD has gained significant attention from the scientific community due to its unique and diverse properties. It is likely that future research will continue to explore its potential applications in various fields. For instance, ruthenium metal-based complexes and Schiff base ligands, which are related to CPMD, are being considered for biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes . Similar applications could potentially be explored for CPMD in the future.
Propriétés
IUPAC Name |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)9(10)11-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMHFKXPOCTAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427944 | |
| Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7684-30-2 | |
| Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



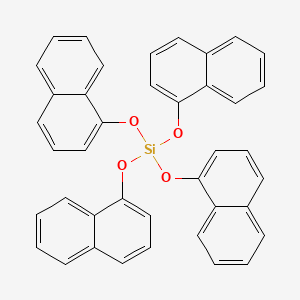
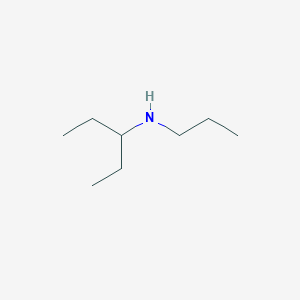


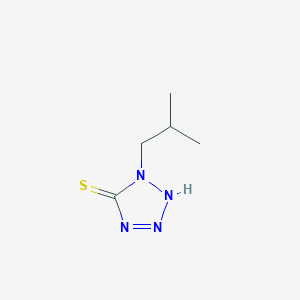

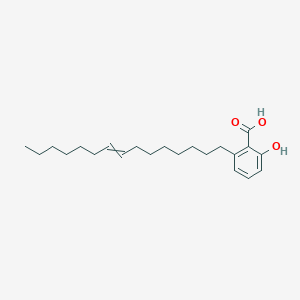




![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)

